N-(tert-butyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-(tert-butyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H20N2OS and its molecular weight is 252.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
N-(tert-butyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is involved in various synthetic and chemical reactivity studies. For instance, its structural analogs, such as N-(tert-butyl)pyridine-2-carboxamide and N-(tert-butyl)pyridine-3-carboxamide, undergo reactions like deprotonation and 1,4-addition under specific conditions, revealing its potential in creating diverse chemical frameworks (Bonnet et al., 2001). Such reactions are fundamental in organic synthesis, enabling the development of new compounds with potential applications across various fields including pharmaceuticals and materials science.
Catalytic and Enzymatic Activity Modulation
Research into derivatives of this compound has explored their roles in catalyzing or modulating enzymatic reactions. Studies have focused on the synthesis of highly substituted pyrrolidine derivatives, showing the efficiency of certain N-(tert-butyl)-substituted pyrrolidines in synthesizing complex molecules through nitrile anion cyclization, indicating potential in synthetic and medicinal chemistry applications (Chung et al., 2005).
Material Science and Polymer Research
In material science, derivatives similar to this compound have been utilized in the synthesis of new polyamides and polymers. These compounds exhibit remarkable solubility and thermal properties, contributing to the development of materials with specific desirable characteristics, such as high glass transition temperatures and thermal stability, which are crucial for advanced material applications (Hsiao et al., 2000).
Electropolymerization for Supercapacitor Applications
The electropolymerization of thiophene derivatives, including those structurally related to this compound, has been studied for supercapacitor applications. These studies highlight the potential of such compounds in the development of energy storage devices, where specific derivatives exhibit enhanced electrochemical performance and stability, making them suitable for use in supercapacitors (Yue et al., 2012).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level, contributing to their broad-spectrum biological activities .
Properties
IUPAC Name |
N-tert-butyl-3-thiophen-3-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-13(2,3)14-12(16)15-6-4-10(8-15)11-5-7-17-9-11/h5,7,9-10H,4,6,8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEXQFHUQMTPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.